molecular formula C10H13NO3 B101115 Methyl 2-amino-3-(4-hydroxyphenyl)propanoate CAS No. 18869-47-1

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No. B101115
CAS RN: 18869-47-1
M. Wt: 195.21 g/mol
InChI Key: MWZPENIJLUWBSY-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H13NO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecule contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” has a density of 1.2±0.1 g/cm3, a boiling point of 330.3±32.0 °C at 760 mmHg, and a flash point of 153.5±25.1 °C . It has 4 H bond acceptors, 3 H bond donors, 3 freely rotating bonds, and no violations of the Rule of 5 .

Scientific Research Applications

Antimicrobial Applications

“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives, which have shown promising results as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives have exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Antifungal Applications

The same derivatives have also demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . This suggests potential applications in the treatment of fungal infections, particularly those caused by drug-resistant strains.

Antidiabetic Applications

“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” can be used to prepare potent and orally available G protein-coupled receptor 40 agonists, which have potential as antidiabetic agents . This suggests that it could play a role in the development of new treatments for diabetes.

Enzymatic Coupling Applications

This compound may be used in the enzymatic coupling of saccharides to protein . This process is important in various areas of biochemistry and molecular biology, including the study of glycoproteins and the development of certain types of bioconjugates.

Synthesis of Other Compounds

“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” is often used in research as a precursor for the synthesis of other compounds. For example, it can be used to synthesize K252a and K252b, which have shown potential therapeutic applications.

Biological Nitrification Inhibition

Methyl 3-(4-hydroxyphenyl)propionate, a similar compound, is reported to be responsible for biological nitrification inhibition in sorghum (Sorghum bicolor) . This suggests that “Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” might also have applications in agriculture, particularly in the management of soil fertility.

Safety And Hazards

“Methyl 2-amino-3-(4-hydroxyphenyl)propanoate” is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

methyl 2-amino-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPENIJLUWBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275749
Record name DL-Methyl tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

CAS RN

18869-47-1
Record name DL-Methyl tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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